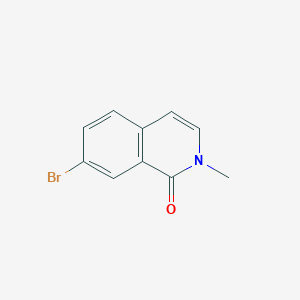

7-Bromo-2-methylisoquinolin-1(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Bromo-2-methylisoquinolin-1(2H)-one is a brominated derivative of isoquinolinone. Isoquinolinones are a class of heterocyclic compounds that contain a nitrogen atom in a six-membered ring fused to a benzene ring. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-methylisoquinolin-1(2H)-one typically involves the bromination of 2-methylisoquinolin-1(2H)-one. This can be achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-2-methylisoquinolin-1(2H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a lead compound in drug discovery and development.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 7-Bromo-2-methylisoquinolin-1(2H)-one depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methylisoquinolin-1(2H)-one: The parent compound without the bromine atom.

7-Chloro-2-methylisoquinolin-1(2H)-one: A chlorinated analogue.

7-Fluoro-2-methylisoquinolin-1(2H)-one: A fluorinated analogue.

Uniqueness

7-Bromo-2-methylisoquinolin-1(2H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding and may enhance the compound’s ability to interact with biological targets.

Biologische Aktivität

7-Bromo-2-methylisoquinolin-1(2H)-one is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the context of cancer research and drug development. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C10H8BrN

- Molecular Weight : Approximately 238.08 g/mol

- Structural Characteristics : A bromine atom at the 7th position of the isoquinoline ring and a methyl group at the 2nd position.

These structural attributes contribute to its unique interactions with biological targets.

Research indicates that this compound functions primarily as an inhibitor of bromodomain-containing proteins . Bromodomains are protein domains that recognize acetylated lysines on histones and non-histone proteins, playing critical roles in gene regulation and chromatin remodeling. This compound has shown selective binding to specific bromodomains, influencing their activity and potentially altering gene expression associated with various diseases, including cancer .

Inhibition of Bromodomain Proteins

Studies have demonstrated that this compound exhibits significant inhibitory activity against bromodomain-containing protein 7 (BRD7), which is implicated in multiple malignancies. The compound has been shown to bind selectively to BRD7 with submicromolar affinity, suggesting its potential as a therapeutic agent in cancer treatment .

Case Studies

- Selective Inhibition in Cancer Models :

-

Binding Affinity Studies :

- Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) have been employed to evaluate the binding affinities of this compound towards different bromodomains. Results indicate a strong preference for BRD7, which is crucial for developing targeted therapies.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique biological profile of this compound:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 6-Bromo-2-methylisoquinolin-1(2H)-one | 864866-92-2 | 0.81 |

| 5-Bromo-7-methylisoquinolin-1(2H)-one | 1538716-02-7 | 0.80 |

| 4-Bromoisoquinolin-1(2H)-one | 4594-71-2 | 0.78 |

| 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | 70144-0 | 0.87 |

| 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde | 94170-15-7 | 0.86 |

This table highlights how while these compounds share structural features, their biological activities can vary significantly, underscoring the distinctiveness of this compound.

Future Directions

The ongoing research into the biological activity of this compound suggests several avenues for future exploration:

- Therapeutic Development : Given its selective inhibition of BRD7, further studies could focus on optimizing this compound for clinical applications in cancer therapy.

- Mechanistic Studies : Understanding the detailed mechanisms by which this compound interacts with bromodomains could lead to the discovery of new targets for drug development.

- Combination Therapies : Investigating the efficacy of this compound in combination with other therapeutic agents may enhance treatment outcomes in resistant cancer types.

Eigenschaften

IUPAC Name |

7-bromo-2-methylisoquinolin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-12-5-4-7-2-3-8(11)6-9(7)10(12)13/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSFZIKRCCTBSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C1=O)C=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.